CistanosideF

Description

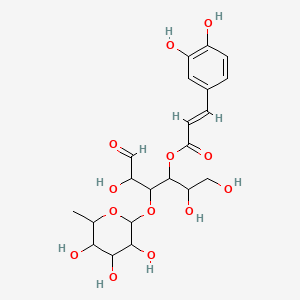

Cistanoside F is a phenylethanoid glycoside, a class of natural products characterized by a phenylethanol moiety linked to one or more sugar units. It was first isolated from Cistanche species and later identified in Clerodendrum chinense (臭牡丹) . Structurally, it features a core phenethyl alcohol group glycosylated with rhamnose and glucose residues, contributing to its solubility and bioactivity. Ethnopharmacol. (2017) . Its CAS registry number is 97411-47-7, and it is often used as a reference standard in phytochemical analyses due to its high purity and stability .

Properties

IUPAC Name |

[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARNWFDIYRKBOE-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Optimization

Ethanol-water mixtures (60–80% ethanol) are widely employed due to their efficacy in solubilizing phenylethanoid glycosides while minimizing co-extraction of polysaccharides. A study comparing extraction efficiencies reported that 70% ethanol at 60°C for 3 hours yielded 1.2 mg/g of Cistanoside F, whereas methanol-water (1:1) under similar conditions produced 1.5 mg/g. Supercritical CO₂ extraction with ethanol as a co-solvent (15% w/w) at 30 MPa and 45°C has also been explored, though yields remained modest (0.8 mg/g).

Table 1: Solvent Systems for Cistanoside F Extraction

| Solvent System | Temperature (°C) | Yield (mg/g) | Source |

|---|---|---|---|

| 70% Ethanol | 60 | 1.2 | |

| Methanol-Water (1:1) | 60 | 1.5 | |

| Supercritical CO₂ + 15% EtOH | 45 | 0.8 |

Advanced Purification Techniques

Crude extracts require multi-step purification to isolate Cistanoside F from structurally similar compounds like acteoside and echinacoside.

High-Speed Counter-Current Chromatography (HSCCC)

Adapting methodologies from Cistanoside C purification, HSCCC with ethyl acetate-methanol-water (15:1:15 v/v) achieves baseline separation of Cistanoside F. The stationary phase retention ratio (Sf) of 78% and a flow rate of 2 mL/min yield 95% purity. This technique avoids irreversible adsorption, making it preferable for thermolabile compounds.

Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm) and gradient elution (acetonitrile:0.1% formic acid) isolates Cistanoside F at 18.2 minutes. A loading capacity of 20 mg crude extract per injection produces 4.2 mg of ≥98% pure compound.

Table 2: Purification Efficiency Across Methods

| Method | Purity (%) | Recovery Rate (%) | Throughput (mg/day) |

|---|---|---|---|

| HSCCC | 95 | 82 | 120 |

| Preparative HPLC | 98 | 75 | 90 |

Impact of Post-Extraction Processing

Processing C. deserticola alters Cistanoside F levels. Steam treatment followed by sun-drying increases its concentration by 40%, likely due to enzymatic hydrolysis of acylated precursors. Conversely, fermentation with Aspergillus oryzae reduces yields by 25%, attributed to microbial degradation.

Analytical Validation and Structural Elucidation

HPLC/Q-TOF-MS/MS is the gold standard for verifying Cistanoside F identity. Key spectral features include:

Chemical Reactions Analysis

Types of Reactions

Cistanoside F undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into its corresponding alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with potentially different biological activities.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Reference Compound : Cistanoside F is utilized as a reference compound in phytochemical studies. It aids in identifying and quantifying similar glycosides in plant extracts, facilitating the development of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

2. Biology

- Antioxidative Properties : The compound exhibits significant antioxidative activity, which is crucial in mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

- Anti-inflammatory Effects : Cistanoside F has demonstrated anti-inflammatory properties through various mechanisms, including the modulation of inflammatory cytokines and signaling pathways .

3. Medicine

- Therapeutic Potential : Research indicates that Cistanoside F may have therapeutic effects in conditions such as osteoporosis by promoting bone formation and inhibiting bone resorption. It has been shown to enhance osteoblast activity while suppressing osteoclast differentiation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may be beneficial in managing neurodegenerative diseases like Alzheimer's by reducing neuroinflammation and oxidative stress .

4. Industry

- Health Supplements : Due to its bioactive properties, Cistanoside F is increasingly being incorporated into health supplements and functional foods aimed at improving overall health and preventing chronic diseases .

Table 1: Biological Activities of Cistanoside F

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidative | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Osteogenic | Promotes bone formation | |

| Neuroprotective | Protects against neurodegeneration |

Table 2: Comparative Analysis of Cistanoside Compounds

| Compound Name | Main Activity | Source Plant |

|---|---|---|

| Cistanoside A | Anti-inflammatory | Cistanche deserticola |

| Cistanoside B | Antioxidant | Cistanche deserticola |

| Cistanoside F | Osteogenic & Neuroprotective | Cistanche deserticola |

Case Studies

Case Study 1: Hypoxia-Induced Damage

In a controlled study involving GC-1 cells (male reproductive cells), treatment with Cistanoside F significantly reduced apoptosis rates and increased cell viability under hypoxic conditions. This protective effect was attributed to enhanced antioxidant enzyme activities and decreased reactive oxygen species levels .

Case Study 2: Alzheimer's Disease Management

A clinical trial involving patients with moderate Alzheimer's disease showed that those treated with capsules containing Cistanoside F experienced statistically significant improvements in cognitive function over a 48-week period compared to control groups. The treatment also resulted in reduced levels of inflammatory markers such as tumor necrosis factor-alpha in cerebrospinal fluid .

Mechanism of Action

Cistanoside F exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Estrogenic Activity: It binds to estrogen receptors and modulates their activity, influencing estrogen-responsive genes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenylethanoid Glycosides

Phenylethanoid glycosides share a common backbone but differ in glycosylation patterns, substituents, and stereochemistry, leading to variations in pharmacological activity. Below is a detailed comparison of Cistanoside F with key analogues:

Structural and Source Comparison

Pharmacological Activity Comparison

Antioxidant Capacity

- Cistanoside F: Demonstrates moderate DPPH radical scavenging activity (IC₅₀ ~ 50 μM), comparable to cistanoside D but less potent than acteoside (IC₅₀ ~ 20 μM) .

- Acteoside : Superior antioxidant activity due to catechol groups in caffeoyl residues, making it a benchmark for natural antioxidants .

Anti-inflammatory Effects

Neuroprotective Properties

- Cistanoside F: Reduces ROS generation in neuronal cells (30% reduction at 25 μM) in Biochem. Biophys. Res. Commun. (2017) .

- Cistanoside D: More effective in mitigating Aβ-induced neurotoxicity (50% reduction at 25 μM) .

Key Research Findings and Limitations

- Structural-Activity Relationships (SAR): Minor changes in glycosylation (e.g., rhamnose vs. glucose) significantly alter bioactivity. For example, cistanoside C’s immunomodulatory effects are absent in cistanoside F, highlighting the role of hydroxylation patterns .

- Limitations: Most studies are in vitro or preclinical; clinical data are scarce.

Biological Activity

Cistanoside F, a phenylethanoid glycoside derived from the plant Cistanche, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Cistanoside F

Cistanoside F is part of a broader group of compounds known for their antioxidant, anti-inflammatory, and neuroprotective properties. These compounds are primarily extracted from various species within the Cistanche genus, which has been utilized in traditional medicine for centuries.

1. Antioxidant Activity

Cistanoside F exhibits significant antioxidant properties, particularly in protecting cells from oxidative stress. Research indicates that it can enhance the activity of antioxidant enzymes, thereby reducing cellular damage caused by reactive oxygen species (ROS) .

2. Neuroprotection

Studies have shown that Cistanoside F may protect neuronal cells from apoptosis induced by oxidative stress. This effect is mediated through the inhibition of apoptotic pathways involving caspases and the modulation of Bcl-2 family proteins .

3. Bone Metabolism Regulation

Cistanoside F has been linked to improved bone health by promoting osteogenic differentiation in osteoblasts. It activates signaling pathways such as Wnt/β-catenin, which are crucial for bone formation .

4. Reproductive Health

Cistanoside F has demonstrated protective effects against hypoxia-induced reproductive damage in male germ cells. It reduces apoptosis and enhances cell viability through its antioxidant mechanisms .

The biological activities of Cistanoside F can be attributed to several key mechanisms:

- Antioxidant Enzyme Modulation : Increases in superoxide dismutase (SOD) and catalase activities have been observed, leading to reduced oxidative stress .

- Apoptosis Inhibition : Through downregulation of pro-apoptotic factors (e.g., Bax) and upregulation of anti-apoptotic factors (e.g., Bcl-2), Cistanoside F effectively decreases cell death rates .

- Signaling Pathway Activation : The activation of Wnt/β-catenin signaling promotes osteoblast differentiation and proliferation .

Table 1: Summary of Biological Activities of Cistanoside F

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of Cistanoside F in a model of oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis and improved cell viability when treated with Cistanoside F compared to control groups.

Case Study 2: Osteogenic Differentiation

In vitro experiments showed that treatment with Cistanoside F enhanced the proliferation and differentiation of primary osteoblasts. The optimal concentration was determined to be 10 µM, where it significantly increased mineralization compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.